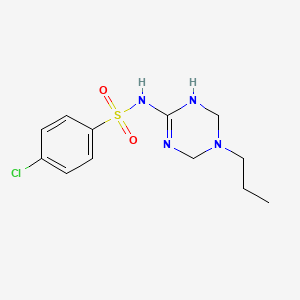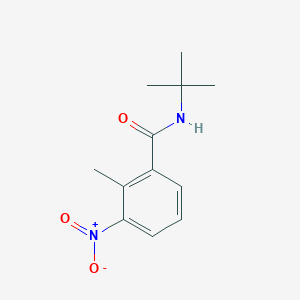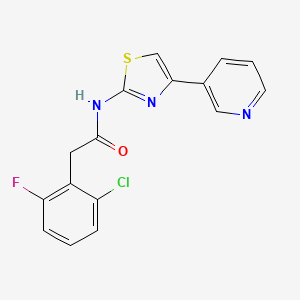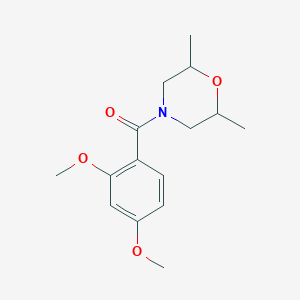
4-chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a chemical compound with a complex structure. Let’s break it down:
4-Chloro: Indicates the presence of a chlorine atom at the 4-position of the benzene ring.
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl): Refers to the substituent attached to the nitrogen atom. It consists of a 5-propyl-1,4,5,6-tetrahydro-1,3,5-triazine ring.
Benzenesulfonamide: The sulfonamide group (-SO₂NH₂) is attached to the benzene ring.
Preparation Methods
Synthetic Routes:: The compound can be synthesized using conventional methods or microwave irradiation. The latter offers advantages in terms of shorter reaction times, higher purity, and better yields .
Reaction Conditions::Conventional Method: The reaction involves treating cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid. Esterification of the resulting 4-aminobenzoic acid moiety yields methyl ester analogues.
Microwave Irradiation: Similar to the conventional method but with faster reaction times and improved product quality.
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions need further investigation.
Scientific Research Applications
4-Chloro-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has diverse applications:
Antimicrobial Activity: It exhibits promising antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Biological Research: Researchers explore its potential in biology due to its unique structure.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further research could reveal its distinct features and highlight its uniqueness.
Properties
Molecular Formula |
C12H17ClN4O2S |
|---|---|
Molecular Weight |
316.81 g/mol |
IUPAC Name |
4-chloro-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H17ClN4O2S/c1-2-7-17-8-14-12(15-9-17)16-20(18,19)11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H2,14,15,16) |
InChI Key |
VJZYWYBAEAPGJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methoxy-4,4-dimethyl-6-(piperazinomethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11027812.png)
![6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11027815.png)
![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027816.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl dibutylcarbamodithioate](/img/structure/B11027820.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11027828.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B11027834.png)
![3'-(4-fluorophenyl)-4,4,5',6,8-pentamethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11027837.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11027842.png)



![6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11027861.png)
![2-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027869.png)
